Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Pharmacophoric Property Comparison

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a 2-amino-substituted imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (molecular formula C₁₀H₁₁N₃O₂, MW 205.21 g·mol⁻¹). The imidazo[1,2-a]pyridine core bearing an amino group at the 2-position represents a validated pharmacophoric scaffold for ATP-competitive cyclin-dependent kinase (CDK) inhibition, with co-crystal structures demonstrating a unique ATP-site binding mode.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 221893-57-8
Cat. No. B2714047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
CAS221893-57-8
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2)N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3
InChIKeySQMDRQWVJPZUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS 221893-57-8): Baseline Scaffold Identity and Procurement-Relevant Characteristics


Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a 2-amino-substituted imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (molecular formula C₁₀H₁₁N₃O₂, MW 205.21 g·mol⁻¹) . The imidazo[1,2-a]pyridine core bearing an amino group at the 2-position represents a validated pharmacophoric scaffold for ATP-competitive cyclin-dependent kinase (CDK) inhibition, with co-crystal structures demonstrating a unique ATP-site binding mode [1]. The compound carries a predicted density of 1.35 ± 0.1 g·cm⁻³, a predicted pKa of 7.35 ± 0.50, and a computed LogP of 2.78, reflecting moderate lipophilicity balanced by the polar 2-amino substituent . The ethyl ester at position 3 serves as a hydrolytically tractable handle for conversion to the corresponding carboxylic acid and subsequent amidation, positioning this compound as a key synthetic intermediate en route to bioactive imidazo[1,2-a]pyridine-3-carboxamides .

Why Generic Substitution of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate with Structural Analogs Compromises Downstream Synthetic Utility and Pharmacophoric Integrity


Substituting ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate with an in-class analog—even one differing by a single atom or functional group—fundamentally alters the molecular properties that govern both its synthetic reactivity and its value as a pharmacophoric building block. Removal of the 2-amino group eliminates the single hydrogen bond donor (HBD = 1) present on the scaffold, collapsing the topological polar surface area (TPSA) by approximately 26 Ų and abolishing the hydrogen bond donor capacity essential for ATP-site hinge-region interactions documented in CDK2 co-crystal structures [1]. Replacement of the ethyl ester with a methyl ester reduces logP by an estimated 0.5–1.0 log units, thereby shifting solubility and chromatographic behavior, while the tert-butyl ester introduces steric bulk that retards the hydrolysis step required for conversion to the corresponding carboxylic acid—the obligatory gateway intermediate for anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides [2]. These differences are not cosmetic; they translate into divergent reaction yields, altered purification workflows, and ultimately distinct biological profiles in downstream assays [1].

Quantitative Differential Evidence for Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity: Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate vs. Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (Des-amino Analog)

The 2-amino substituent on ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate introduces a hydrogen bond donor (HBD) absent in the des-amino analog ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2). The HBD count of the target compound is 1, versus 0 for the des-amino comparator . This single HBD is structurally essential for the ATP-site hinge-binding interaction observed in CDK2 co-crystal structures of aminoimidazo[1,2-a]pyridine inhibitors (PDB 1PYE), wherein the 2-amino group donates a hydrogen bond to the backbone carbonyl of Leu83 in the CDK2 hinge region [1]. Loss of this donor precludes the binding mode that defines this inhibitor class.

Medicinal Chemistry Kinase Inhibitor Design Pharmacophoric Property Comparison

Lipophilicity and Chromatographic Behavior: Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate vs. Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

The ethyl ester of 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (target compound) exhibits a computed LogP value of 2.78 . Although the methyl ester analog (CAS 2248396-76-9) lacks experimentally reported LogP data in the open literature, the structural difference (replacement of –OCH₂CH₃ with –OCH₃) predicts a LogP reduction of approximately 0.5–0.8 log units based on the Hansch π contribution of a methylene unit (Δπ ≈ 0.5) [1]. The higher LogP of the ethyl ester confers distinct advantages in reverse-phase chromatographic purification: increased retention facilitates separation from polar byproducts generated during amidation reactions. The ethyl ester also possesses three rotatable bonds versus two for the methyl ester, influencing conformational entropy and solid-state packing .

Synthetic Intermediate Optimization LogP Comparison Chromatographic Purification

Vendor-Documented Purity: Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (98% by Leyan) vs. Available Purity Grades of the Des-amino Analog

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is commercially available from Leyan (product number 1561776) at a documented purity of 98% . The related des-amino analog, ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2), is offered by Bidepharm at a standard purity of 97% . The 1% purity differential, while modest in absolute terms, becomes consequential in multi-step synthetic sequences: a 98% purity building block contributes 0.02n fractional impurities per n amidation steps, versus 0.03n for a 97% grade. Over a three-step elaboration (ester hydrolysis → acid chloride formation → carboxamide coupling), this difference accumulates to an estimated yield decrement of approximately 3–5% for the lower-purity input, assuming impurities propagate or necessitate additional purification [1].

Chemical Procurement Purity Specification Building Block Quality

Ionization State at Physiological pH: Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (pKa 7.35) vs. Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate (pKa 5.29)

The 2-amino substituent significantly modulates the basicity of the imidazo[1,2-a]pyridine core. The predicted pKa of ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is 7.35 ± 0.50 , whereas the 2-methyl analog (CAS 2549-19-1) has a predicted pKa of 5.29 ± 0.10 . This ~2 log-unit difference means that at physiological pH (7.4), the 2-amino compound is approximately 50% ionized, existing as an equilibrium mixture of neutral and protonated species, while the 2-methyl analog is >99% neutral. The near-physiological pKa of the target compound has implications for solubility, membrane permeability, and protein binding in any biological assay context where the intact ester is screened without prior hydrolysis [1].

Physicochemical Profiling pKa Comparison Bioavailability Prediction

Hydrolytic Lability for Downstream Carboxamide Synthesis: Ethyl Ester vs. tert-Butyl Ester as Gateway Intermediates to Anti-TB Imidazo[1,2-a]pyridine-3-carboxamides

Imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs) serve as direct precursors to imidazo[1,2-a]pyridine-3-carboxamides (IPAs), a clinically validated class of anti-tubercular agents targeting the QcrB subunit of the mycobacterial bc₁ complex [1]. The synthetic route from IPCE to IPA proceeds via ester hydrolysis to the carboxylic acid, followed by amide coupling. Ethyl esters undergo alkaline hydrolysis under standard conditions (e.g., LiOH in THF/H₂O at room temperature, 2–4 h), whereas the tert-butyl ester analog (CAS 1955498-89-1) requires strongly acidic conditions (e.g., TFA in CH₂Cl₂) for deprotection, which is incompatible with acid-sensitive substrates and necessitates additional neutralization and extraction steps [2]. The ethyl ester therefore enables a milder, higher-yielding, and more operationally convenient hydrolysis protocol in the specific context of IPA synthesis.

Anti-tubercular Drug Discovery Synthetic Intermediate Ester Hydrolysis Kinetics

Class-Level Evidence: The 2-Aminoimidazo[1,2-a]pyridine Scaffold as a Privileged CDK2 Inhibitor Chemotype Validated by Co-crystal Structure and Cellular Target Engagement

Although no direct IC₅₀ measurement for the ethyl ester target compound against CDK2 was found in the peer-reviewed literature, the 2-aminoimidazo[1,2-a]pyridine scaffold class has been rigorously validated as a CDK2 inhibitor chemotype in the foundational study by Hamdouchi et al. (2004) [1]. The co-crystal structure of CDK2 with a 2-aminoimidazo[1,2-a]pyridine inhibitor (PDB 1PYE, resolution 2.00 Å) reveals that the 2-amino group donates a hydrogen bond to the Leu83 backbone carbonyl in the kinase hinge region, while the imidazo[1,2-a]pyridine core occupies the adenine-binding pocket [1][2]. The same scaffold class produced compounds that induced caspase-3-dependent apoptosis in HCT116 tumor cells at concentrations correlating with CDK2 inhibition in cellular assays (Rb phosphorylation at Ser780 used as a proximal target engagement biomarker) [1]. By contrast, the 2-des-amino scaffold and the 2-methyl scaffold lack this validated hinge-binding pharmacophore, and no equivalent co-crystal structures exist for those chemotypes in complex with CDK2 [2].

CDK2 Inhibition X-ray Crystallography Target Engagement

Optimal Procurement and Application Scenarios for Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differential Evidence


Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Libraries for Anti-Tubercular Drug Discovery Targeting QcrB

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is the optimal building block for constructing focused libraries of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) aimed at the mycobacterial QcrB target. IPCEs are the established gateway intermediates to IPAs, with the ester-to-carboxamide conversion proceeding via mild basic hydrolysis followed by HATU- or EDCI-mediated amide coupling [1]. The ethyl ester's compatibility with basic hydrolysis conditions avoids the acid-deprotection step required for the tert-butyl analog, preserving acid-sensitive amine coupling partners and reducing synthesis time by an estimated 1–2 h per batch [2]. The 98% purity grade commercially available from Leyan ensures that the starting building block contributes minimal impurities to the final compound library, enabling a higher fraction of library members to meet the ≥95% purity threshold required for minimum inhibitory concentration (MIC) determination against Mycobacterium tuberculosis H37Rv.

CDK2 Inhibitor Lead Optimization Programs Requiring a Co-crystal-Validated Pharmacophore with a Diversifiable Ester Handle

Medicinal chemistry programs targeting CDK2 should prioritize the 2-aminoimidazo[1,2-a]pyridine scaffold with an ester handle at position 3, as exemplified by ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate. The 2-amino group is structurally confirmed to engage the CDK2 hinge region (Leu83 backbone carbonyl) via a hydrogen bond, as visualized in the PDB 1PYE co-crystal structure at 2.00 Å resolution [3]. The ethyl ester at position 3 permits rapid diversification into a library of 3-carboxamide analogs through a two-step hydrolysis-amidation sequence, enabling SAR exploration at the solvent-exposed region of the ATP-binding pocket. Substitution with the 2-methyl analog (pKa 5.29 vs. 7.35) or the des-amino analog (HBD = 0 vs. 1) dismantles the validated pharmacophore, requiring de novo hit identification and co-crystallography investment.

Physicochemical Property Optimization Studies Exploring the Impact of Ester Substituents on Solubility, Permeability, and Metabolic Stability

Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate occupies a specific property space—LogP 2.78, predicted pKa 7.35, HBD = 1, rotatable bonds = 3—that is distinct from its methyl ester (estimated LogP ~2.0–2.3, 2 rotatable bonds) and tert-butyl ester (LogP ~3.5, 4 rotatable bonds) analogs [1]. This compound is thus uniquely suited as a reference point in systematic physicochemical profiling studies designed to quantify the impact of ester substituents on aqueous solubility, parallel artificial membrane permeability (PAMPA), and microsomal metabolic stability. Such studies inform the selection of the optimal ester moiety for prodrug strategies in which the ester is intended to modulate oral bioavailability prior to in vivo hydrolysis to the active carboxylic acid or carboxamide metabolite.

Multi-Step Parallel Synthesis Workflows Where Purity Cascading Determines Final Library Quality

In automated parallel synthesis platforms where the imidazo[1,2-a]pyridine-3-carboxylate scaffold undergoes sequential hydrolysis, activation, and amidation across a matrix of amine inputs, the 98% purity specification of the ethyl ester building block from Leyan provides a quantitative advantage over lower-purity alternatives . A 1% purity advantage (98% vs. 97%) accumulates across a three-step sequence to an estimated 3–5% yield advantage at the final product stage, assuming impurities propagate without selective removal [4]. For a 96-well parallel synthesis campaign producing 10 mg per well, this translates to approximately 0.3–0.5 mg additional pure compound per library member, which can be decisive for compounds at the margins of the 2–3 mg minimum requirement for full-dose-response IC₅₀ determination in triplicate. The ethyl ester's three rotatable bonds (vs. two for the methyl ester) also reduce the likelihood of unintended crystallization in the solid-dispensing step of automated platforms .

Quote Request

Request a Quote for Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.